![molecular formula C17H27NO B5709511 (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique pharmacological properties. MXE is a derivative of ketamine, a widely used anesthetic drug, and has been found to possess similar but more potent effects than ketamine.
Mécanisme D'action
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine acts primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate-mediated excitatory neurotransmission. This results in the suppression of neuronal activity and the induction of a dissociative state.
Biochemical and physiological effects:
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and euphoria. It has also been shown to increase heart rate and blood pressure and can cause respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has several advantages as a research tool, including its unique pharmacological profile, high potency, and low toxicity. However, its use in laboratory experiments is limited by its legal status, which varies from country to country, and the lack of standardized dosing protocols.
Orientations Futures
There are several potential future directions for research on (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine, including its use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, the development of novel NMDA receptor antagonists based on its structure, and the investigation of its potential as a tool for studying the neural basis of consciousness and perception.
In conclusion, (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine is a promising research tool with unique pharmacological properties and potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent. However, its use in laboratory experiments is limited by its legal status and the lack of standardized dosing protocols.
Méthodes De Synthèse
The synthesis of (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine in its hydrochloride salt form.
Applications De Recherche Scientifique
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to possess a unique profile of pharmacological effects, including analgesia, anesthesia, and dissociation, which make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-14-4-8-16(9-5-14)18-13-12-15-6-10-17(19-2)11-7-15/h6-7,10-11,14,16,18H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMQCLCUXPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415258 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

